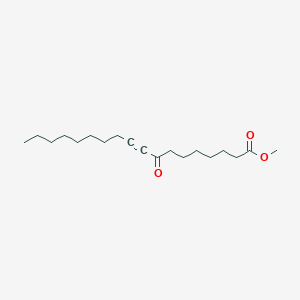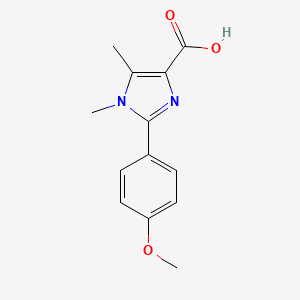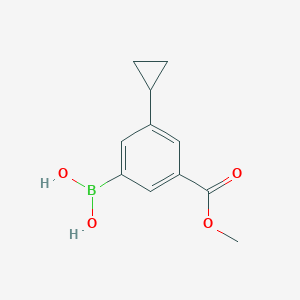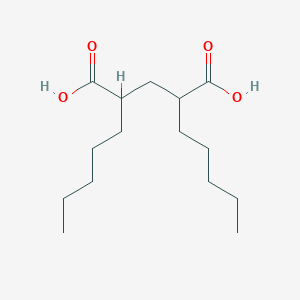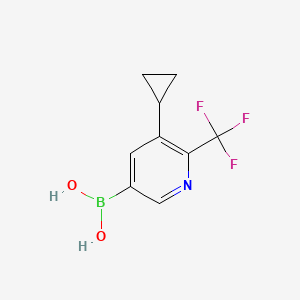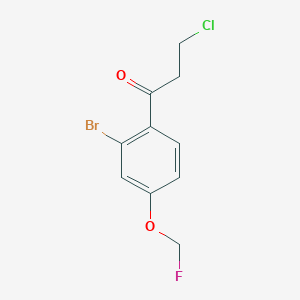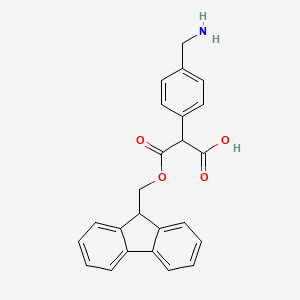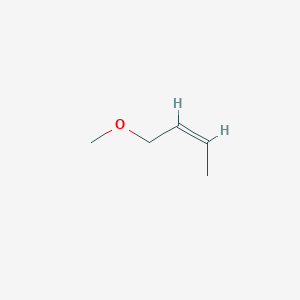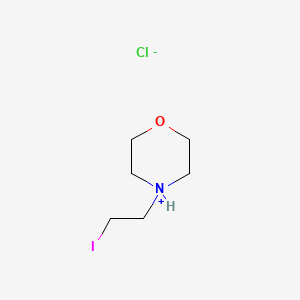
(2,3-Bis(difluoromethoxy)phenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3-Bis(difluoromethoxy)phenyl)hydrazine is an organic compound with the molecular formula C8H8F4N2O2 and a molecular weight of 240.15 g/mol . This compound is characterized by the presence of two difluoromethoxy groups attached to a phenyl ring, along with a hydrazine functional group. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Bis(difluoromethoxy)phenyl)hydrazine typically involves the reaction of 2,3-difluoromethoxybenzene with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
(2,3-Bis(difluoromethoxy)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybenzene oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
(2,3-Bis(difluoromethoxy)phenyl)hydrazine has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2,3-Bis(difluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine functional group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The difluoromethoxy groups may enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2,4-Bis(trifluoromethoxy)phenyl)hydrazine: Similar in structure but with trifluoromethoxy groups instead of difluoromethoxy groups.
(2,6-Bis(difluoromethoxy)phenyl)hydrazine: Similar but with the difluoromethoxy groups at different positions on the phenyl ring.
Uniqueness
(2,3-Bis(difluoromethoxy)phenyl)hydrazine is unique due to the specific positioning of the difluoromethoxy groups, which can influence its chemical reactivity and interactions with other molecules. This positioning may result in different biological activities and applications compared to its analogs .
Properties
Molecular Formula |
C8H8F4N2O2 |
|---|---|
Molecular Weight |
240.15 g/mol |
IUPAC Name |
[2,3-bis(difluoromethoxy)phenyl]hydrazine |
InChI |
InChI=1S/C8H8F4N2O2/c9-7(10)15-5-3-1-2-4(14-13)6(5)16-8(11)12/h1-3,7-8,14H,13H2 |
InChI Key |
XJBJOTQXKDYCHB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)F)OC(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



